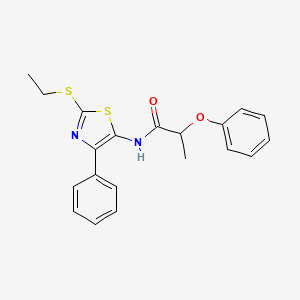

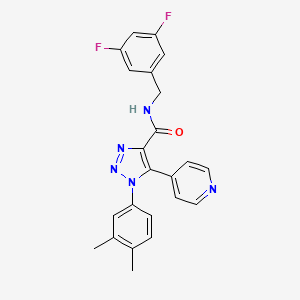

N-(2-chloro-5-(trifluoromethyl)phenyl)pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Inhibitory Effects on Gene Expression

The compound has been studied for its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) focused on structure-activity relationship studies of this compound, aiming to improve its oral bioavailability. They found that certain modifications at different positions of the pyrimidine ring could influence the activity and permeability of the compound (Palanki et al., 2000).

Polyamide and Polyimide Synthesis

Yang and Lin (1994, 1995) explored the use of derivatives of this compound in synthesizing polyamides and polyimides. These polymers demonstrated high thermal stability and were amorphous and soluble in various polar solvents. This research contributes to the development of materials with potential applications in various industries (Yang & Lin, 1994), (Yang & Lin, 1995).

Applications in Nucleotide Synthesis

Research by Wilk et al. (2000) focused on the synthesis of oligothymidylyl- and oligodeoxycytidylyl- phosphorothioates using pyrimidine 2‘-deoxyribonucleoside cyclic N-acylphosphoramidites. This study contributes to the field of nucleotide chemistry, potentially impacting the development of novel therapeutic agents (Wilk et al., 2000).

Synthesis of Novel Derivatives

The synthesis of various novel derivatives of pyrimidine-5-carboxylate has been explored for their potential anti-inflammatory and antimicrobial activities, as demonstrated in studies by Dongarwar et al. (2011). These derivatives highlight the compound's role in pharmaceutical chemistry (Dongarwar et al., 2011).

Anticancer and Anti-Lipoxygenase Agents

A study by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives, a class derived from this compound, revealed potential as anticancer and anti-5-lipoxygenase agents. This research contributes to understanding the compound's relevance in cancer and inflammation treatment (Rahmouni et al., 2016).

Development of Antagonists for Platelet Aggregation

Caroff et al. (2014) investigated 2-phenyl-pyrimidine-4-carboxamide analogs as P2Y12 antagonists. These compounds showed promise in inhibiting platelet aggregation, suggesting potential applications in cardiovascular disease management (Caroff et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-5-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure, targeting the respiratory system) .

作用機序

Target of Action

The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is known to interact with its target, thymidylate synthase . This interaction could potentially inhibit the function of the enzyme, thereby affecting the synthesis of dTMP and ultimately impacting DNA replication and repair .

Biochemical Pathways

N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide contributes to the de novo mitochondrial thymidylate biosynthesis pathway . By interacting with Thymidylate synthase, it can affect the production of dTMP, a key component in DNA synthesis and repair . This can have downstream effects on cell proliferation and survival.

Result of Action

The molecular and cellular effects of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide’s action are likely related to its impact on Thymidylate synthase and the subsequent effects on DNA synthesis and repair . By inhibiting Thymidylate synthase, the compound could potentially disrupt DNA replication and repair, leading to cell death .

Action Environment

The action, efficacy, and stability of N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide can be influenced by various environmental factors. For instance, the presence of a trifluoromethyl group in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N3O/c13-8-3-2-7(12(14,15)16)6-9(8)19-11(20)10-17-4-1-5-18-10/h1-6H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOHFYYMNHBAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)

![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)

![ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2966649.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2966652.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)